molecular formula C9H8F2O B1411417 3',4'-Difluoro-2'-methylacetophenone CAS No. 1804417-43-3

3',4'-Difluoro-2'-methylacetophenone

Cat. No.: B1411417
CAS No.: 1804417-43-3
M. Wt: 170.16 g/mol
InChI Key: JQVOGUZJJKOOSN-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-2’-methylacetophenone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3’ and 4’ positions and a methyl group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fluorination of 2’-methylacetophenone: : One common method involves the selective fluorination of 2’-methylacetophenone. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions.

  • Halogen Exchange Reaction: : Another method involves the halogen exchange reaction where a precursor compound like 3’,4’-dichloro-2’-methylacetophenone is treated with a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to replace the chlorine atoms with fluorine.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Difluoro-2’-methylacetophenone may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated systems and advanced fluorinating agents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3’,4’-Difluoro-2’-methylacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : This compound can be reduced to form alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The fluorine atoms in 3’,4’-Difluoro-2’-methylacetophenone can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, NH3 in liquid ammonia.

Major Products

    Oxidation: 3’,4’-Difluoro-2’-methylbenzoic acid, 3’,4’-Difluoro-2’-methylbenzaldehyde.

    Reduction: 3’,4’-Difluoro-2’-methylphenylethanol, 3’,4’-Difluoro-2’-methylphenylmethane.

    Substitution: 3’,4’-Difluoro-2’-methoxymethylacetophenone, 3’,4’-Difluoro-2’-aminomethylacetophenone.

Scientific Research Applications

Chemistry

In chemistry, 3’,4’-Difluoro-2’-methylacetophenone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds. Fluorinated analogs of biologically active molecules often exhibit enhanced metabolic stability and altered binding affinities to biological targets.

Medicine

In medicinal chemistry, 3’,4’-Difluoro-2’-methylacetophenone serves as a precursor for the synthesis of potential pharmaceutical agents. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as increasing their bioavailability and resistance to metabolic degradation.

Industry

In the industrial sector, this compound is used in the development of new materials with improved properties. For example, fluorinated aromatic compounds are often employed in the production of high-performance polymers and coatings due to their chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 3’,4’-Difluoro-2’-methylacetophenone exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the electron density of the aromatic ring, making it more or less reactive towards nucleophiles or electrophiles. In biological systems, fluorine atoms can affect the binding interactions of the compound with enzymes or receptors, potentially leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Difluoro-4’-methylacetophenone
  • 3’,4’-Dichloro-2’-methylacetophenone
  • 3’,4’-Difluoroacetophenone

Uniqueness

3’,4’-Difluoro-2’-methylacetophenone is unique due to the specific positioning of the fluorine atoms and the methyl group on the aromatic ring. This unique substitution pattern can lead to distinct chemical and physical properties compared to other similar compounds. For instance, the presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.

By understanding the properties and applications of 3’,4’-Difluoro-2’-methylacetophenone, researchers and industry professionals can leverage its unique characteristics to develop new and innovative products.

Properties

IUPAC Name

1-(3,4-difluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-7(6(2)12)3-4-8(10)9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVOGUZJJKOOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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